(7E,9Z)-β-Ionylidene Acetaldehyde: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis
(7E,9Z)-β-Ionylidene Acetaldehyde: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(7E,9Z)-β-Ionylidene acetaldehyde, a C15 apocarotenoid, is a fascinating molecule with significant implications in the realms of natural products chemistry, plant biology, and potentially, pharmacology. As an intermediate in the biosynthesis of retinoic acid derivatives, its study offers valuable insights into vital physiological processes. This technical guide provides a comprehensive overview of the natural occurrence, biosynthetic pathways, and analytical methodologies for (7E,9Z)-β-ionylidene acetaldehyde, designed to equip researchers with the foundational knowledge required for its further exploration and utilization.
Part 1: Natural Occurrence and Sources
(7E,9Z)-β-Ionylidene acetaldehyde is a volatile organic compound that contributes to the characteristic aroma of various plants. While its presence is often part of a complex mixture of related apocarotenoids, specific sources have been identified through detailed analytical studies.
Key Natural Sources
The flowers of Osmanthus fragrans (sweet osmanthus) are a prominent natural source of β-ionone and related apocarotenoids.[1][2][3] The intense and pleasant fragrance of these flowers is largely due to the presence of these compounds. While the literature extensively documents β-ionone, the presence of its acetaldehyde precursor, including the (7E,9Z) isomer, is strongly implied as a direct biosynthetic intermediate.
Other potential sources include fruits where carotenoid degradation is a key part of the ripening process. For instance, star fruit (Averrhoa carambola) is known to contain a variety of C13 and C15 norisoprenoids derived from carotenoids.[4][5][6]
Part 2: Biosynthesis and Enzymology
The formation of (7E,9Z)-β-ionylidene acetaldehyde is a direct result of the oxidative cleavage of carotenoids, a process catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs) .[7][8][9]
The Role of Carotenoid Cleavage Dioxygenase 1 (CCD1)
CCD1 is a key enzyme in the biosynthesis of many apocarotenoid aroma compounds.[8][10][11] It is known to cleave various carotenoid substrates at the 9,10 and 9',10' positions. The cleavage of β-carotene by CCD1 is a well-established pathway for the production of β-ionone (a C13 compound) and a C14 dialdehyde. The formation of C15 apocarotenoids like β-ionylidene acetaldehyde likely involves an asymmetrical cleavage of the carotenoid precursor. The stereochemistry of the resulting β-ionylidene acetaldehyde, specifically the (7E,9Z) configuration, is dependent on the specific conformation of the carotenoid substrate within the enzyme's active site and the regio- and stereospecificity of the CCD enzyme itself.
The proposed biosynthetic pathway can be visualized as follows:
Caption: Proposed enzymatic cleavage of a carotenoid precursor by CCD1 to yield (7E,9Z)-beta-ionylidene acetaldehyde.
Part 3: Experimental Protocols for Extraction and Analysis
The volatile nature of (7E,9Z)-β-ionylidene acetaldehyde necessitates specific extraction and analytical techniques to ensure its accurate identification and quantification from natural sources.
Recommended Methodology: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile compounds from complex plant matrices due to its sensitivity, speed, and solvent-free nature.
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Sample Preparation:
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Collect fresh, fully opened Osmanthus fragrans flowers.
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Weigh approximately 1.0 g of the flowers into a 20 mL headspace vial.
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Add a saturated solution of sodium chloride (NaCl) to inhibit enzymatic activity and enhance the release of volatiles.
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Immediately seal the vial with a PTFE/silicone septum.
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-
Headspace Solid-Phase Microextraction (HS-SPME):
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Equilibrate the vial at 60°C for 15 minutes in a heating block or water bath.
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Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.
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-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
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Immediately after extraction, desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
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GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) for optimal separation. For chiral analysis to differentiate isomers, a specialized chiral column (e.g., Rt-βDEXsm) would be necessary.[12]
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Oven Temperature Program:
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Initial temperature: 40°C, hold for 2 minutes.
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Ramp 1: Increase to 150°C at a rate of 4°C/minute.
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Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
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Mass Spectrometer Settings:
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Ionization mode: Electron Impact (EI) at 70 eV.
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Mass range: m/z 40-450.
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Ion source temperature: 230°C.
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Transfer line temperature: 280°C.
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-
Compound Identification and Quantification:
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Identify (7E,9Z)-β-ionylidene acetaldehyde by comparing its mass spectrum and retention index with that of an authentic standard.
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For quantification, prepare a calibration curve using a certified standard of (7E,9Z)-β-ionylidene acetaldehyde. An internal standard (e.g., n-alkane series for retention index calculation, or a deuterated analog if available) should be used to improve accuracy and reproducibility.
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The following diagram illustrates the experimental workflow:
Caption: A schematic of the headspace solid-phase microextraction gas chromatography-mass spectrometry workflow.
Part 4: Summary of Quantitative Data
While specific quantitative data for (7E,9Z)-β-ionylidene acetaldehyde is scarce in the literature, the following table summarizes the typical range of related apocarotenoids found in Osmanthus fragrans to provide context for expected concentrations.
| Compound | Concentration Range (µg/g fresh weight) | Reference |
| β-Ionone | 5 - 50 | [1] |
| α-Ionone | 1 - 10 | [13] |
| Linalool | 100 - 500 | [1] |
Note: The concentration of (7E,9Z)-β-ionylidene acetaldehyde is expected to be lower than that of its more stable downstream product, β-ionone.
Conclusion
(7E,9Z)-β-Ionylidene acetaldehyde represents an important, albeit understudied, C15 apocarotenoid. Its presence in fragrant plants like Osmanthus fragrans highlights its role in the complex tapestry of natural aromas. The biosynthetic pathway, primarily involving CCD1, offers a target for metabolic engineering to modulate flavor and fragrance profiles. The analytical methods outlined in this guide provide a robust framework for researchers to accurately identify and quantify this compound, paving the way for a deeper understanding of its biological significance and potential applications.
References
- Cai, X., et al. (2014). A comparative analysis of the volatile components of ten Osmanthus fragrans cultivars. Canadian Journal of Plant Science, 93(5), 923-931.
- Wang, S., et al. (2009). Characterization of volatile compounds in flowers from four groups of sweet osmanthus (Osmanthus fragrans) cultivars. Canadian Journal of Plant Science, 93(5), 923-931.
- Li, C., et al. (2016). Volatile Components of Crude Extracts of Osmanthus fragrans Flowers and Their Antibacterial and Antifungal Activities. Journal of Essential Oil Bearing Plants, 19(7), 1834-1842.
- Park, J. H., et al. (2023). Investigation of volatile profiles and odor-active compounds in Osmanthus fragrans var. aurantiacus separated by different polarities using GC/MS, GC-olfactometry and electronic-nose system. Food Science and Technology, 43.
- Gou, X., et al. (2019). Extraction of Essential Oils from the Flowers of Osmanthus fragrans var. aurantiacus Using an Ionic Liquid. Journal of Oleo Science, 68(10), 1027-1034.
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molsyns.com. (n.d.). (7E,9Z)-β-Ionylidene Acetaldehyde. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). beta-Ionylideneacetaldehyde. PubChem Compound Database. Retrieved from [Link]
- Kloer, D. P., & Schulz, G. E. (2006). Structural and mechanistic aspects of carotenoid cleavage dioxygenases (CCDs). Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1761(11), 1307-1317.
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
- Chen, G., et al. (2019). Carotenoid-Derived Flavor Precursors from Averrhoa carambola Fresh Fruit. Molecules, 24(2), 296.
- Webb, A., et al. (2020). The Sensory Significance of Apocarotenoids in Wine: Importance of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the Production of β-Ionone. Molecules, 25(12), 2779.
- El-Hawary, S. S., et al. (2021). Nutrient and Sensory Metabolites Profiling of Averrhoa Carambola L. (Starfruit) in the Context of Its Origin and Ripening Stage by GC/MS and Chemometric Analysis. Metabolites, 11(11), 743.
- Zhang, M., et al. (2022). Identification of the carotenoid cleavage dioxygenase genes and functional analysis reveal DoCCD1 is potentially involved in beta-ionone formation in Dendrobium officinale. Frontiers in Plant Science, 13, 959428.
- Lee, S. A., et al. (2021). Comparative Evaluation of Secreted Plant Carotenoid Cleavage Dioxygenase 1 (CCD1) Enzymes in Saccharomyces cerevisiae. Journal of Fungi, 7(11), 939.
- Fleischmann, P., Watanabe, N., & Winterhalter, P. (2003). Enzymatic carotenoid cleavage in star fruit (Averrhoa carambola). Phytochemistry, 63(2), 131-137.
- Raj, A., & Britto, S. J. (2017). Hplc And Gc-Ms Analysis Of Bioactive Compounds In Embelia Tsjeriam-Cottam (Roem. & Schult.) A. Dc-A Threatened Species. International Journal of Scientific & Technology Research, 6(8), 346-351.
- Webb, A., et al. (2020). The Sensory Significance of Apocarotenoids in Wine: Importance of Carotenoid Cleavage Dioxygenase 1 (CCD1) in the Production of β-Ionone. Molecules, 25(12), 2779.
- Montanari, I., et al. (2026). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Methods in Molecular Biology, 2994, 131-144.
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